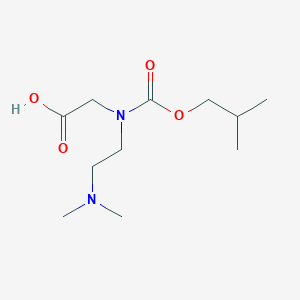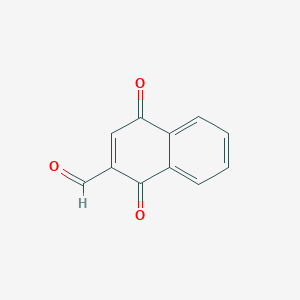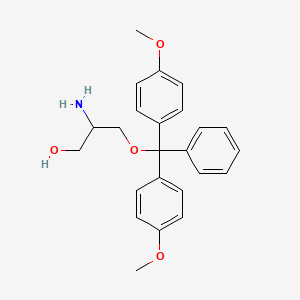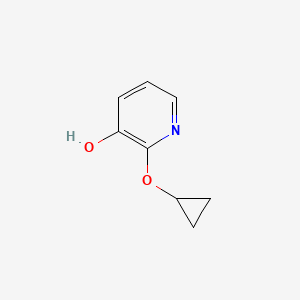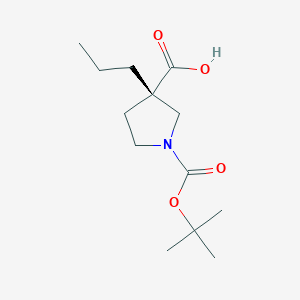![molecular formula C6H7ClN2O2S B15220755 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride is a heterocyclic compound that features a fused pyrrole and pyrazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride typically involves multi-step processes. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. Scale-up processes would involve optimization of reaction conditions to ensure high yield and purity, as well as cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Applications De Recherche Scientifique
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carboxylic acid
- 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-2-carboxylic acid
- Ethyl 5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-carboxylate
Uniqueness
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
Propriétés
Formule moléculaire |
C6H7ClN2O2S |
|---|---|
Poids moléculaire |
206.65 g/mol |
Nom IUPAC |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-4-8-9-3-1-2-5(6)9/h4H,1-3H2 |
Clé InChI |
PZQBRDVRQLVSCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=NN2C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


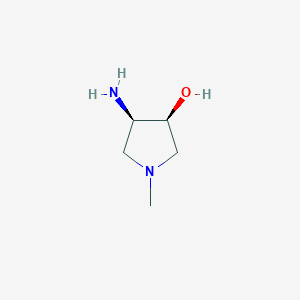

![tert-Butyl (R)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15220693.png)
![3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B15220702.png)
![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)
